molecular formula C17H24N4O6S2 B10969041 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-[(2,5-dimethoxyphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B10969041
M. Wt: 444.5 g/mol
InChI Key: ZXXMZTSIRSYCRE-UHFFFAOYSA-N
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Description

1-[(2,5-dimethoxyphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a complex organic compound that features both sulfonyl and pyrazolyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the 2,5-dimethoxyphenylsulfonyl chloride: This can be achieved by reacting 2,5-dimethoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

    Synthesis of the 1-ethyl-1H-pyrazol-4-ylsulfonyl chloride: This involves the reaction of 1-ethyl-1H-pyrazole with chlorosulfonic acid.

    Coupling Reaction: The final step involves the reaction of the two sulfonyl chlorides with piperazine in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dimethoxyphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(2,5-dimethoxyphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The pyrazolyl group can interact with receptor sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,5-dimethoxyphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to the presence of both sulfonyl and pyrazolyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H24N4O6S2

Molecular Weight

444.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-4-(1-ethylpyrazol-4-yl)sulfonylpiperazine

InChI

InChI=1S/C17H24N4O6S2/c1-4-19-13-15(12-18-19)28(22,23)20-7-9-21(10-8-20)29(24,25)17-11-14(26-2)5-6-16(17)27-3/h5-6,11-13H,4,7-10H2,1-3H3

InChI Key

ZXXMZTSIRSYCRE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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